Octacosa-5,9-dienoic acid
CAS No.: 129596-74-3
Cat. No.: VC19133445
Molecular Formula: C28H52O2
Molecular Weight: 420.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129596-74-3 |
|---|---|
| Molecular Formula | C28H52O2 |
| Molecular Weight | 420.7 g/mol |
| IUPAC Name | octacosa-5,9-dienoic acid |
| Standard InChI | InChI=1S/C28H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30/h19-20,23-24H,2-18,21-22,25-27H2,1H3,(H,29,30) |
| Standard InChI Key | SQYBLVIRHDYEKI-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCC=CCCC=CCCCC(=O)O |
Introduction
Chemical Identity and Nomenclature
Octadeca-5,9-dienoic acid belongs to the class of lineolic acid derivatives, with the systematic IUPAC name (5Z,9Z)-octadeca-5,9-dienoic acid . Its molecular formula is C₁₈H₃₂O₂, and it has a molecular weight of 280.45 g/mol . The compound is structurally distinct from more common PUFAs like linoleic acid (18:2n-6) due to the unique positioning of its double bonds, which confers unique biochemical properties.
Table 1: Key Identifiers and Synonyms
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 26549-54-2 | |
| PubChem CID | 53757320 | |
| Lipid Maps ID | LMFA01030325 | |
| ChEBI ID | 82749 (for isomer 6Z,9Z) | |
| Synonyms | Taxoleic acid, cis-5,cis-9-18:2 |
Structural and Stereochemical Features
The compound’s geometry is defined by the cis (Z) configuration at both double bonds, which introduces a 30° bend at each unsaturation site. This structural motif reduces packing efficiency in lipid bilayers, influencing membrane fluidity . The SMILES notation CCCCCCCC/C=C\CC/C=C/CCCC(=O)O and InChIKey DFJAXEWDHVOILU-KWUOUXIESA-N provide unambiguous representations of its stereochemistry .
Comparative Analysis of Isomers
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6Z,9Z-Octadecadienoic acid: Double bonds at positions 6 and 9; associated with plant lipid metabolism .
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5E,9Z-Octadecadienoic acid: A trans-isomer at position 5, less common in nature .
Natural Occurrence and Biosynthetic Pathways
Taxoleic acid (5Z,9Z-18:2) was first isolated from the seeds of Taxus baccata (European yew), where it constitutes ~4% of total fatty acids . It is also detected in:
Biosynthesis proceeds via Δ5- and Δ9-desaturase activity on oleic acid (18:1n-9), a pathway conserved in gymnosperms and algae .
Biological and Industrial Relevance
Membrane Dynamics
The 5,9-diene system disrupts lipid raft formation in plant cell membranes, enhancing cold tolerance by maintaining fluidity at low temperatures .
Signaling Roles
In vitro studies suggest Taxoleic acid modulates PPAR-γ (peroxisome proliferator-activated receptor gamma) activity, implicating it in inflammatory response regulation .
Industrial Applications
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Biofuels: High cetane number (72) makes it a candidate for renewable diesel .
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Pharmaceuticals: Investigated as a pro-drug for targeted drug delivery due to its amphiphilic structure .
Analytical Characterization
Table 2: Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| GC-MS | m/z 280.2402 (M+H⁺), fragments at m/z 97 | |
| ¹³C-NMR | δ 128.3 (C5), δ 130.1 (C9) | |
| IR | 2920 cm⁻¹ (C-H stretch), 1710 cm⁻¹ (C=O) |
Research Gaps and Future Directions
Despite its niche prevalence, octadeca-5,9-dienoic acid’s pharmacological potential remains underexplored. Key priorities include:
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